[1,2-Phenylenebis(methylene)]bis(triphenylstannane)
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Overview
Description
[1,2-Phenylenebis(methylene)]bis(triphenylstannane): is a chemical compound with the molecular formula C₄₄H₃₈Sn₂ . It is a type of organotin compound, which means it contains tin atoms bonded to carbon atoms. This compound is known for its unique structure, where two triphenylstannane groups are connected by a 1,2-phenylenebis(methylene) linker .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2-Phenylenebis(methylene)]bis(triphenylstannane) typically involves the reaction of triphenylstannyl chloride with a suitable 1,2-phenylenebis(methylene) precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: [1,2-Phenylenebis(methylene)]bis(triphenylstannane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Scientific Research Applications
Chemistry: In chemistry, [1,2-Phenylenebis(methylene)]bis(triphenylstannane) is used as a reagent in organic synthesis. It can be employed in the formation of carbon-tin bonds, which are useful in various synthetic pathways .
Biology and Medicine:
Industry: In industry, organotin compounds are used as stabilizers in the production of PVC and other polymers. [1,2-Phenylenebis(methylene)]bis(triphenylstannane) could potentially be used in similar applications .
Mechanism of Action
The mechanism of action of [1,2-Phenylenebis(methylene)]bis(triphenylstannane) involves its ability to form stable carbon-tin bonds. These bonds can interact with various molecular targets, depending on the specific application. For example, in organic synthesis, the compound can act as a nucleophile, attacking electrophilic centers in other molecules .
Comparison with Similar Compounds
- [1,4-Phenylenebis(methylene)]bis(triphenylstannane)
- (Propane-1,3-diyl)bis(triphenylstannane)
- Tetraethyl[1,2-phenylenebis(methylene)]bis(phosphonate)
Uniqueness: What sets [1,2-Phenylenebis(methylene)]bis(triphenylstannane) apart from similar compounds is its specific 1,2-phenylenebis(methylene) linker, which provides unique steric and electronic properties. This can influence its reactivity and the types of reactions it can undergo .
Properties
CAS No. |
87991-74-0 |
---|---|
Molecular Formula |
C44H38Sn2 |
Molecular Weight |
804.2 g/mol |
IUPAC Name |
triphenyl-[[2-(triphenylstannylmethyl)phenyl]methyl]stannane |
InChI |
InChI=1S/C8H8.6C6H5.2Sn/c1-7-5-3-4-6-8(7)2;6*1-2-4-6-5-3-1;;/h3-6H,1-2H2;6*1-5H;; |
InChI Key |
DWQHKWDUCPOXGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](CC2=CC=CC=C2C[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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